Z3-Dodecenyl E2-butenoate

Species specificity Cross-attraction Cylas formicarius

Z3-Dodecenyl E2-butenoate (CAS 104086-73-9; (Z)-3-dodecenyl (E)-2-butenoate) is the female-produced sex pheromone of the sweetpotato weevil, Cylas formicarius (Coleoptera: Brentidae), a globally significant pest of sweetpotato crops. The compound functions as a species-specific male attractant for population monitoring and mass trapping in integrated pest management programs.

Molecular Formula C16H28O2
Molecular Weight 252.39 g/mol
Cat. No. B1352934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ3-Dodecenyl E2-butenoate
Molecular FormulaC16H28O2
Molecular Weight252.39 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCOC(=O)C=CC
InChIInChI=1S/C16H28O2/c1-3-5-6-7-8-9-10-11-12-13-15-18-16(17)14-4-2/h4,11-12,14H,3,5-10,13,15H2,1-2H3/b12-11-,14-4+
InChIKeyVPVYOJQBLAZGEP-DVRGKXNHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Z3-Dodecenyl E2-butenoate Procurement Guide: Verified Differentiation for Sweetpotato Weevil Pheromone Applications


Z3-Dodecenyl E2-butenoate (CAS 104086-73-9; (Z)-3-dodecenyl (E)-2-butenoate) is the female-produced sex pheromone of the sweetpotato weevil, Cylas formicarius (Coleoptera: Brentidae), a globally significant pest of sweetpotato crops [1]. The compound functions as a species-specific male attractant for population monitoring and mass trapping in integrated pest management programs [2]. Its defined stereochemistry (Z-configuration at C3 of the dodecenyl chain; E-configuration at the butenoate moiety) is essential for biological activity, distinguishing it from structurally related butenoate esters used for other Cylas species [3].

Z3-Dodecenyl E2-butenoate: Why In-Class Butenoate Analogs Cannot Substitute for C. formicarius Trapping


The sweetpotato weevil pheromone system exhibits strict species specificity mediated by structural differences among butenoate esters. While dodecyl (E)-2-butenoate functions as the pheromone for the African species C. brunneus and decyl (E)-2-butenoate serves C. puncticollis, cross-attraction studies demonstrate that C. formicarius males show negligible response (<0.4% relative attractiveness) to dodecyl (E)-2-butenoate compared to Z3-dodecenyl E2-butenoate [1]. Furthermore, the crotonate (E-2-butenoate) functional group is critical: electroantennographic studies confirm that formate, acetate, propionate, and butyrate analogs elicit no depolarization response, confirming that generic substitution with any other ester functionality eliminates biological activity entirely [2]. Even minor stereochemical impurities (>5% Z,Z isomer) or the alcohol precursor (3-Z-dodecen-1-ol) demonstrate no attractant activity [2].

Z3-Dodecenyl E2-butenoate: Head-to-Head Comparative Performance Data for Procurement Decisions


Z3-Dodecenyl E2-butenoate vs. Dodecyl (E)-2-butenoate: Cross-Species Attraction Quantified for C. formicarius

Direct cross-attraction field trapping in Indonesia compared the target compound Z3-dodecenyl E2-butenoate against dodecyl (E)-2-butenoate (the pheromone of C. brunneus) for attracting C. formicarius males. The attractiveness of dodecyl (E)-2-butenoate to C. formicarius was quantified as less than 0.4% of that elicited by Z3-dodecenyl E2-butenoate [1].

Species specificity Cross-attraction Cylas formicarius Pheromone selectivity

Z3-Dodecenyl E2-butenoate Stereochemical Purity Requirement: >94% Z,E Isomer for Maximum Field Attractivity

Field tests established a direct correlation between Z,E isomer content and trap catch activity. Baits containing the Z,E isomer of Z3-dodecenyl E2-butenoate at stereomeric purity greater than 94% demonstrated the highest attractivity to male C. formicarius. The presence of 5% Z,Z isomer in the lure did not induce any synergistic or inhibitory effect; however, the alcohol precursor (3-Z-dodecen-1-ol) was completely inactive [1].

Stereochemical purity Isomer composition Field bioactivity Quality control

Z3-Dodecenyl E2-butenoate Crotonate Moiety: Functional Group Essentiality Confirmed by Electrophysiology

Electrophysiological testing using puff stimuli on male C. formicarius antennae demonstrated that the crotonate (E-2-butenoate) function is critical for receptor activation. Regular depolarizations of 0.6–0.8 mV were obtained with 1 μg of Z3-dodecenyl E2-butenoate. In contrast, puffs of the formate, acetate, propionate, and butyrate analogs of the pheromone elicited no depolarization response whatsoever [1].

Structure-activity relationship Electroantennography Functional group specificity Analog comparison

Z3-Dodecenyl E2-butenoate Dose-Response: High-Dose (1.0 mg) Formulation Yields 22-Fold Catch Enhancement Over Standard Monitoring Dose

Comparative field trapping in Hawaii quantified catch rates of C. formicarius males using rubber septa loaded with different doses of Z3-dodecenyl E2-butenoate. Traps baited with fresh 1.0 mg male lure caught over 22 times as many weevils as traps baited with 12 μg lure over an initial one-week trapping period. Based on fitted decay curves, the 1.0 mg treatment retained 50% of fresh attractiveness after 19.0 weeks, compared to 16.3 weeks for the 120 μg treatment [1].

Dose-response Mass trapping Lure longevity Weathering rate

Z3-Dodecenyl E2-butenoate + Green Light Synergism: 5-Fold Trap Catch Enhancement Over Pheromone Alone

Field experiments documented a nearly 5-fold increase in male sweetpotato weevil catch in traps baited with Z3-dodecenyl E2-butenoate when combined with a green light provided by a solar-powered LED, compared to traps with pheromone alone [1]. This synergism leverages the nocturnal activity pattern of C. formicarius and provides a quantifiable enhancement pathway not documented for alternative attractants.

Visual-olfactory synergism Trap enhancement Green light Integrated pest management

Z3-Dodecenyl E2-butenoate Application Scenarios: Where Quantitative Differentiation Drives Procurement Value


C. formicarius Population Monitoring in Quarantine and Early Detection Programs

Z3-Dodecenyl E2-butenoate is the exclusive pheromone for species-specific monitoring of C. formicarius, a quarantine pest in multiple jurisdictions. Cross-attraction data confirms that alternative butenoate esters (e.g., dodecyl (E)-2-butenoate) yield <0.4% relative attractiveness to C. formicarius, rendering them unsuitable for monitoring applications [1]. Standard monitoring formulations (12–120 μg per septum) provide species-specific detection with low non-target captures. Procurement specifications should require stereochemical purity >94% Z,E isomer to ensure maximum attractivity [2].

Mass Trapping for Population Suppression Using High-Dose Formulations

Mass trapping programs targeting C. formicarius population suppression require high-dose Z3-dodecenyl E2-butenoate formulations (1.0 mg per dispenser) to achieve 22-fold higher initial catch rates compared to standard 12 μg monitoring doses [1]. The extended field longevity of high-dose lures (50% attractiveness retention at 19.0 weeks) reduces dispenser replacement frequency, lowering labor costs per hectare. Trap placement at ground level maximizes captures, as males predominantly approach traps by walking [3].

Enhanced Trapping via Visual-Olfactory Synergism with Green Light

Field-validated synergism between Z3-dodecenyl E2-butenoate and green light (solar-powered LED) yields a nearly 5-fold increase in male C. formicarius trap catch compared to pheromone alone [1]. This enhancement strategy is most effective during the peak male activity window (1800–2000 hr), when nocturnal visual cues complement olfactory attraction [3]. Procurement of integrated trapping systems combining pheromone lures with green light sources maximizes detection sensitivity and suppression efficiency without requiring increased pheromone loading.

Quality Control Verification of Synthetic Pheromone Batches

Procurement quality assurance protocols must verify stereochemical purity of Z3-dodecenyl E2-butenoate batches. Electroantennography (EAG) provides functional validation: active batches elicit 0.6–0.8 mV depolarization from male C. formicarius antennae at 1 μg stimulus, while batches with incorrect stereochemistry or ester functionality (e.g., acetate, propionate analogs) yield no response [1]. Field bioassays confirm that Z,E isomer purity >94% is required for maximum attractivity; the alcohol precursor (3-Z-dodecen-1-ol) is inactive and represents a potential impurity requiring analytical monitoring [1].

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